molecular formula C10H15N3O3 B12659890 Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro- CAS No. 127692-22-2

Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro-

Cat. No.: B12659890
CAS No.: 127692-22-2
M. Wt: 225.24 g/mol
InChI Key: YPLGANYGSFFJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro- is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes an imidazole ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro- typically involves a multi-step process. One common method includes the initial N-alkylation reaction of the imidazole substrate, followed by base-promoted deprotonation to form an enolate anion. This intermediate then undergoes cyclization via an intramolecular SNAr reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction . Additionally, the reaction conditions are optimized to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group position.

    Cyclization: The formation of the compound itself involves cyclization reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from the reduction of the nitro group.

Scientific Research Applications

Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase in Mycobacterium tuberculosis . This inhibition disrupts essential metabolic pathways, leading to the antimicrobial effects observed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro- is unique due to its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties

Properties

CAS No.

127692-22-2

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

2-butyl-2-methyl-6-nitro-3H-imidazo[2,1-b][1,3]oxazole

InChI

InChI=1S/C10H15N3O3/c1-3-4-5-10(2)7-12-6-8(13(14)15)11-9(12)16-10/h6H,3-5,7H2,1-2H3

InChI Key

YPLGANYGSFFJHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CN2C=C(N=C2O1)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.